Cas no 1187591-52-1 ((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)

(3S)-3-(4-Chlorophenyl)-3-acetamidopropanoic acid is a chiral organic compound featuring a 4-chlorophenyl group and an acetamido substituent on a propanoic acid backbone. Its stereospecific (S)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications. The presence of the 4-chlorophenyl moiety contributes to its potential as an intermediate in bioactive molecule development, particularly in medicinal chemistry. The acetamido group offers functional versatility for further derivatization, while the carboxylic acid moiety enables solubility in polar solvents and compatibility with coupling reactions. This compound is valued for its structural precision, making it suitable for research in drug discovery and fine chemical synthesis.
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid structure
1187591-52-1 structure
Product name:(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
CAS No:1187591-52-1
MF:C11H12ClNO3
Molecular Weight:241.670882225037
CID:6361323
PubChem ID:25323192

(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
    • 1187591-52-1
    • AKOS017380083
    • EN300-10411554
    • インチ: 1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
    • InChIKey: MHJFYCQGHIHUSB-JTQLQIEISA-N
    • SMILES: ClC1C=CC(=CC=1)[C@H](CC(=O)O)NC(C)=O

計算された属性

  • 精确分子量: 241.0505709g/mol
  • 同位素质量: 241.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • XLogP3: 1.2

(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-10411554-1.0g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1
1g
$1070.0 2023-05-25
Enamine
EN300-10411554-0.25g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
0.25g
$498.0 2023-10-28
Enamine
EN300-10411554-2.5g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
2.5g
$1063.0 2023-10-28
Enamine
EN300-10411554-5.0g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1
5g
$3105.0 2023-05-25
Enamine
EN300-10411554-10.0g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1
10g
$4606.0 2023-05-25
Enamine
EN300-10411554-0.05g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
0.05g
$455.0 2023-10-28
Enamine
EN300-10411554-0.1g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
0.1g
$476.0 2023-10-28
Enamine
EN300-10411554-10g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
10g
$2331.0 2023-10-28
Enamine
EN300-10411554-0.5g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
0.5g
$520.0 2023-10-28
Enamine
EN300-10411554-1g
(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid
1187591-52-1 95%
1g
$541.0 2023-10-28

(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid 関連文献

(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acidに関する追加情報

Introduction to (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic Acid (CAS No. 1187591-52-1)

(3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid, with the CAS number 1187591-52-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chiral center at the 3-position, specifically in the (S) configuration, makes this molecule of particular interest for researchers exploring stereoselective synthesis and pharmacological activity.

The molecular structure of (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid consists of a propionic acid backbone substituted with an acetamide group and a 4-chlorophenyl moiety. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological interactions. The chlorophenyl group, in particular, is known to influence the electronic and steric environment of the molecule, which can be leveraged to modulate its pharmacological effects.

In recent years, there has been a growing interest in the development of chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of enantiomerically pure compounds. The synthesis of (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid represents a significant step forward in this area. Researchers have reported novel methodologies for the stereoselective preparation of this compound, which could have broader implications for the synthesis of other chiral pharmaceuticals.

One of the most compelling aspects of (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid is its potential as a building block for more complex drug molecules. Its structural features make it a versatile intermediate that can be further functionalized to create novel pharmacophores. For instance, modifications at the acetamide group or the chlorophenyl ring could lead to compounds with enhanced binding affinity or selectivity for specific biological targets.

Current research in this field is exploring the pharmacological profile of derivatives of (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid. Studies have indicated that certain analogs may exhibit promising activities in areas such as inflammation modulation and pain management. The precise stereochemistry of this compound plays a crucial role in determining its biological efficacy, making it an attractive candidate for structure-activity relationship (SAR) studies.

Advances in computational chemistry have also facilitated the design and optimization of synthetic routes for (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid. Molecular modeling techniques have been employed to predict the behavior of this compound in various reaction conditions, allowing researchers to fine-tune their synthetic strategies. This interdisciplinary approach combines experimental data with theoretical calculations to accelerate the discovery process.

The industrial production of (3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid is another area of focus. Scalable synthetic methods are being developed to ensure that this compound can be produced reliably and cost-effectively for both research and commercial applications. Process optimization efforts are aimed at improving yield, purity, and overall efficiency, thereby reducing the barriers to its widespread use.

In summary, (CAS No. 1187591-52-1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its role as a versatile intermediate, make it a valuable asset for chemists and biologists alike. As our understanding of chiral chemistry and drug design continues to evolve, compounds like this are poised to play an increasingly important role in the discovery and development of new therapeutic agents.

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